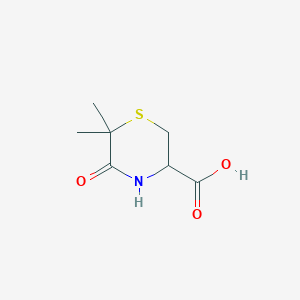

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a chemical compound with the CAS Number: 14226-94-9 . It has a molecular weight of 189.24 . The IUPAC name for this compound is 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) .Physical And Chemical Properties Analysis

This compound is a solid .Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

The study of antioxidants is vital across various fields, including food engineering, medicine, and pharmacy. A range of tests such as the ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP have been developed to determine the antioxidant activity of compounds, including carboxylic acids like 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. These methods, which are based on chemical reactions and assessed through spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples. Additionally, electrochemical (bio)sensors offer a complementary method, enhancing the understanding of the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The production of organic acids through fermentative routes for bio-based plastics highlights the importance of carboxylic acid recovery from aqueous streams. LLX is a primary technology for this recovery, with developments in solvents such as ionic liquids, and traditional amines and organophosphorous extractants in diluents, significantly enhancing the efficiency of carboxylic acid extraction processes. These advancements are critical for the economic feasibility of using carboxylic acids in various industrial applications, including the synthesis of bio-based plastics (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids serve as precursors for numerous industrial chemicals and their bioproduction via engineered microbes offers an environmentally friendly alternative. However, these acids can inhibit microbial growth at concentrations below desired yields. Understanding the metabolic engineering strategies to increase microbial robustness against such inhibition is crucial for improving the industrial performance of these biocatalysts. The key effects include cell membrane damage and internal pH decrease, with strategies such as enhancing cell membrane properties and utilizing appropriate exporters increasing tolerance (Jarboe, Royce, & Liu, 2013).

Psychotropic Activity of Phosphorylated Carboxylic Acids

Phosphorylated carboxylic acids have shown potential in developing drugs with psychotropic activities, including antidepressant and neuroprotective properties. Research in this area is based on the pharmacophores of these compounds, exploring their mechanisms of action, such as enhancing glutamatergic transmission and interacting with cholinergic synapses. This highlights the potential of these compounds in treating neurological conditions and the importance of further development and targeted delivery methods (Semina et al., 2016).

Safety And Hazards

The compound has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Propriétés

IUPAC Name |

6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMBJMYQZAVSRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(CS1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396557 |

Source

|

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid | |

CAS RN |

14226-94-9 |

Source

|

| Record name | 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)